molecular formula C11H13NO2 B13167999 Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13167999
M. Wt: 191.23 g/mol
InChI Key: JGXXKBMQVGKEEG-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate (CAS 1779446-68-2) is a bicyclic organic compound featuring a partially saturated indole scaffold. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . The structure comprises a 2,3-dihydro-1H-indole core substituted with a methyl group at the 4-position and a methyl ester at the 2-position.

Properties

IUPAC Name

methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2/h3-5,10,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXXKBMQVGKEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(NC2=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as indole-2-carboxylic acid.

    Reduction: Reduced forms like dihydroindole derivatives.

    Substitution: Substituted indoles with various functional groups at the C-3 position.

Scientific Research Applications

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, modulating cellular signaling pathways and influencing physiological processes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Purity Source
Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate 1779446-68-2 C₁₁H₁₃NO₂ 191.23 4-Me, 2-COOCH₃ N/A
4-Methyl-2,3-dihydro-1H-indole (QB-7102) 62108-16-1 C₉H₁₁N 133.19 4-Me 95%
Methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate (YC-1136) 293737-30-1 C₁₀H₁₁NO₂ 177.20 2-COOCH₃ (R-configuration) 95%
Methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride (IN-0516) 96056-64-3 C₁₀H₁₂ClNO₂ 213.66 2-COOCH₃ (S-configuration), HCl salt 96%

Key Observations :

  • YC-1136 and IN-0516 differ in stereochemistry and salt form. The (2R)-enantiomer (YC-1136) and (2S)-HCl salt (IN-0516) highlight the role of chirality and counterions in physicochemical properties .
  • The 4-methyl substituent in the target compound may enhance lipophilicity compared to unsubstituted analogs.

Physical and Chemical Properties

  • Molecular Weight : The target compound (191.23 g/mol) is heavier than QB-7102 (133.19 g/mol) due to the ester group. The hydrochloride salt (IN-0516) increases molecular weight by ~22.4 g/mol compared to its free base .
  • Solubility: The ester group in the target compound likely improves solubility in organic solvents (e.g., DMF, acetic acid) compared to non-esterified analogs like QB-7102. Hydrochloride salts (e.g., IN-0516) enhance aqueous solubility .

Spectroscopic and Crystallographic Data

  • 1H-NMR : For the target compound, expected signals include:
    • δ ~2.85 ppm (4-methyl singlet),
    • δ ~3.7–4.0 ppm (ester -OCH₃),
    • δ ~6.5–7.5 ppm (aromatic protons). Comparable shifts are observed in Methyl 1-methyl-β-carboline-3-carboxylate (δ 2.85 for CH₃, δ 4.03 for COOCH₃) .

Biological Activity

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a compound that has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

This compound is part of the indole family, which is known for its significant pharmacological properties. Indole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. This compound specifically has shown promise in various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, a study indicated that certain indole-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied significantly among different derivatives, with notable results for this compound.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus250
This compoundEscherichia coli500
This compoundKlebsiella pneumoniae400

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A study focusing on HIV integrase inhibitors demonstrated that derivatives of indole carboxylic acids showed promising activity against HIV replication. This compound was found to interact effectively with the integrase enzyme, potentially inhibiting its activity.

CompoundIC50 (µM)Mechanism of Action
This compound0.13Inhibition of strand transfer

This indicates that structural modifications can enhance the antiviral efficacy of indole derivatives.

Anticancer Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Research shows that it exhibits selective antiproliferative activity against rapidly dividing cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
A549 (Lung cancer)5High
HeLa (Cervical cancer)10Moderate
MCF7 (Breast cancer)12Moderate

The selectivity index indicates that the compound could be further explored as a potential anticancer agent.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological profiles of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The mechanism was attributed to its ability to modulate melatonin receptors and enhance antioxidant defenses.
  • Anti-inflammatory Properties : Another study reported that this compound reduced pro-inflammatory cytokine levels in vitro, suggesting potential use in inflammatory conditions.

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